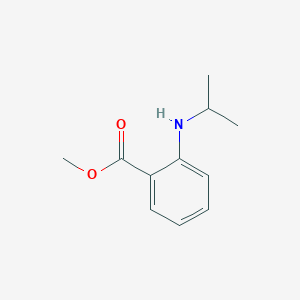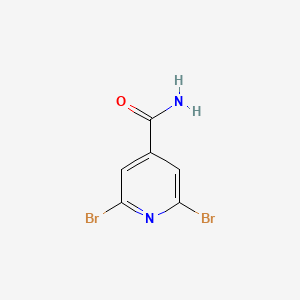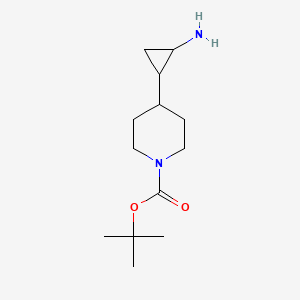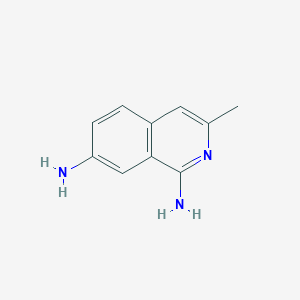
Lysylphenylalanyllysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysylphenylalanyllysine is a tripeptide composed of lysine, phenylalanine, and lysine residues. This compound is known for its bioactive properties and is often synthesized for various research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lysylphenylalanyllysine can be synthesized through solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses protected amino acids to prevent unwanted side reactions. The synthesis begins with the attachment of the C-terminal amino acid (lysine) to the resin, followed by the stepwise addition of phenylalanine and the final lysine residue. Each amino acid addition involves deprotection and coupling steps, often facilitated by reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. The process is optimized for efficiency and cost-effectiveness, often incorporating automated synthesizers and high-throughput purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Lysylphenylalanyllysine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Nucleophilic substitution reactions can occur at the lysine residues, particularly at the ε-amino groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Ethylacetimidate or O-methylisourea for nucleophilic substitution
Major Products Formed
Oxidation: Phenylalanine derivatives.
Reduction: Modified peptide bonds or reduced side chains.
Substitution: Substituted lysine residues with various functional groups
Aplicaciones Científicas De Investigación
Lysylphenylalanyllysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of lysylphenylalanyllysine involves its interaction with specific molecular targets, such as enzymes and receptors. The lysine residues can form hydrogen bonds and electrostatic interactions with negatively charged sites on proteins, while the phenylalanine residue can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Lysylglycyllysine: Another tripeptide with similar structural features but different biological activities.
Phenylalanylglycylphenylalanine: A tripeptide with two phenylalanine residues, differing in its hydrophobicity and interaction profile
Uniqueness
Lysylphenylalanyllysine is unique due to its specific combination of lysine and phenylalanine residues, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with diverse molecular targets makes it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-phenylpropanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O4/c22-12-6-4-10-16(24)19(27)26-18(14-15-8-2-1-3-9-15)20(28)25-17(21(29)30)11-5-7-13-23/h1-3,8-9,16-18H,4-7,10-14,22-24H2,(H,25,28)(H,26,27)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOFEHCPMBRNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzoic acid, 4-[5-(4-bromophenyl)-4-[(3-methoxyphenyl)sulfonyl]-1H-1,2,3-triazol-1-yl]-](/img/structure/B12113823.png)

![4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B12113832.png)

![2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,3-dihydro-1H-perimidine](/img/structure/B12113840.png)



![3-[(1,1-dioxido-2,3-dihydrothiophen-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12113864.png)



![Benzamide, 4-[(chloroacetyl)amino]-N-[2-(diethylamino)ethyl]-](/img/structure/B12113906.png)

